molecular formula C26H29N3O6 B11456207 Ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate

Ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B11456207
M. Wt: 479.5 g/mol
InChI Key: URELKPBYXFXMBS-UHFFFAOYSA-N
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Description

Ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a methoxyphenyl group, and a benzoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the esterification of the benzoate group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where a methoxyphenyl group is introduced to the piperidine ring.

    Esterification: The final step involves the esterification of the benzoate group using reagents such as ethyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H29N3O6

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl 4-[3-[[1-(4-methoxybenzoyl)piperidin-4-yl]amino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C26H29N3O6/c1-3-35-26(33)18-4-8-20(9-5-18)29-23(30)16-22(25(29)32)27-19-12-14-28(15-13-19)24(31)17-6-10-21(34-2)11-7-17/h4-11,19,22,27H,3,12-16H2,1-2H3

InChI Key

URELKPBYXFXMBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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